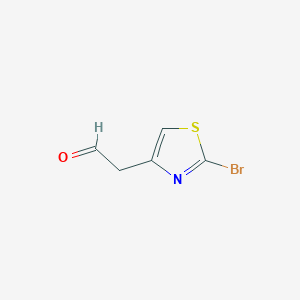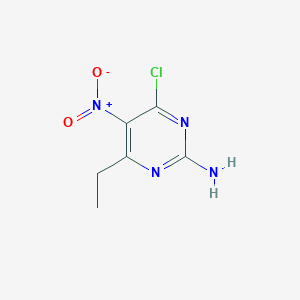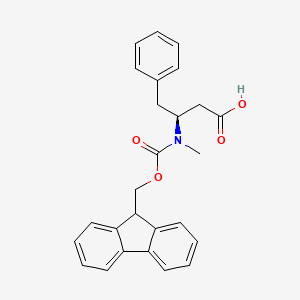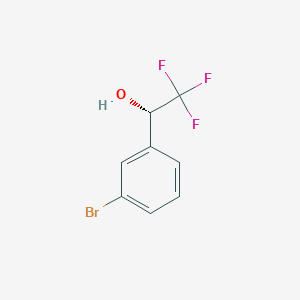
2-(2-Bromothiazol-4-yl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromo-1,3-thiazol-4-yl)acetaldehyde is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo group at the second position and an acetaldehyde group at the fourth position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-1,3-thiazol-4-yl)acetaldehyde typically involves the reaction of 2-bromo-1,3-thiazole with acetaldehyde under controlled conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The reaction is usually carried out in an organic solvent such as ethanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of thiazole derivatives, including 2-(2-bromo-1,3-thiazol-4-yl)acetaldehyde, often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-(2-bromo-1,3-thiazol-4-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products Formed
Oxidation: 2-(2-bromo-1,3-thiazol-4-yl)acetic acid.
Reduction: 2-(2-bromo-1,3-thiazol-4-yl)ethanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
2-(2-bromo-1,3-thiazol-4-yl)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of agrochemicals and materials with specific properties
作用机制
The mechanism of action of 2-(2-bromo-1,3-thiazol-4-yl)acetaldehyde involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions with biological molecules, affecting their function. The bromo group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical pathways .
相似化合物的比较
Similar Compounds
2-(2-bromo-1,3-thiazol-4-yl)acetonitrile: Similar structure but with a nitrile group instead of an aldehyde group.
2-(2-bromo-1,3-thiazol-4-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-(2-bromo-1,3-thiazol-4-yl)ethanol: Similar structure but with an alcohol group instead of an aldehyde group
Uniqueness
2-(2-bromo-1,3-thiazol-4-yl)acetaldehyde is unique due to the presence of both a bromo group and an aldehyde group on the thiazole ring.
属性
分子式 |
C5H4BrNOS |
|---|---|
分子量 |
206.06 g/mol |
IUPAC 名称 |
2-(2-bromo-1,3-thiazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C5H4BrNOS/c6-5-7-4(1-2-8)3-9-5/h2-3H,1H2 |
InChI 键 |
HWDGDEIDANDYFY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(S1)Br)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(bromomethyl)-octahydrocyclopenta[b]pyran, Mixture of diastereomers](/img/structure/B13556928.png)


![rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrolehydrochloride](/img/structure/B13556949.png)

![2-chloro-N-({8-hydroxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-yl}methyl)acetamide](/img/structure/B13556966.png)


![1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B13556979.png)





